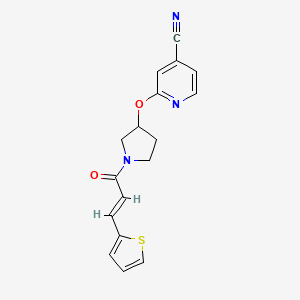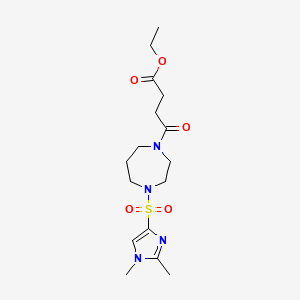![molecular formula C10H8ClF3N2O B2800451 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide CAS No. 400077-91-0](/img/structure/B2800451.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to a class of chemicals known as trifluoromethylpyridines . These compounds are often used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Synthesis Analysis
While specific synthesis information for this compound was not found, trifluoromethylpyridines can be synthesized from related compounds. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamides
Acrylamides, including derivatives such as "3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide," are key to numerous industrial and scientific applications. Their ability to polymerize into polyacrylamide makes them valuable in soil conditioning, wastewater treatment, and as a medium for electrophoresis in the laboratory. The comprehensive review by Friedman (2003) emphasizes the need for understanding acrylamide's formation in food and its impact on human health, given its widespread use and potential exposure sources (Friedman, 2003).
Applications in Water Treatment
Polyacrylamides, derived from acrylamide monomers, play a critical role in water and wastewater treatment. They act as flocculants, aiding in solid/liquid separation, which is essential for purifying water and treating wastewater. Guézennec et al. (2015) provide a detailed review of polyacrylamide-based flocculants, their transfer, degradation in hydrosystems, and the environmental considerations associated with their use, emphasizing the importance of understanding these compounds' behavior in aquatic environments (Guézennec et al., 2015).
Polymer Systems for Oil and Gas Industry
The oil and gas industry utilizes polyacrylamide derivatives for enhancing oil recovery and addressing the challenge of unwanted water production in wells. El-Karsani et al. (2014) review the use of polymer systems, including polyacrylamides, for water shutoff and profile modification in oil and gas wells. Their review highlights the advancements in polymer technologies that aim to improve efficiency and reduce the environmental impact of oil and gas extraction (El-Karsani et al., 2014).
Environmental and Health Considerations
While acrylamides and their derivatives have significant industrial and scientific applications, there is a growing concern regarding their potential health effects. Research efforts are aimed at understanding the toxicology of acrylamides to mitigate their adverse effects on human health and the environment. The review by Liu and Mejia Avendaño (2013) discusses the microbial degradation of polyfluoroalkyl chemicals, including acrylamides, highlighting the environmental persistence of these compounds and the need for further research on their degradation pathways (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide” were not found, it’s worth noting that trifluoromethylpyridines are an area of active research, with many potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Eigenschaften
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c1-15-9(17)3-2-8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3,(H,15,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVDHZOZOAFJD-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)
![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2800381.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid](/img/structure/B2800385.png)




